molecular formula C14H17N3OS B2793390 1-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-ethylurea CAS No. 1208742-60-2

1-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-ethylurea

Cat. No. B2793390
CAS RN: 1208742-60-2
M. Wt: 275.37
InChI Key: MTRZNFYUQYISMC-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

While specific synthesis methods for “1-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-ethylurea” are not available, thiazole derivatives are generally synthesized by researchers with variable substituents as target structures .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit various biological activities, which could be attributed to their chemical reactions in biological systems .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-ethylurea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. This compound also activates the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that this compound can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-ethylurea in lab experiments is its high purity and yield, which makes it easy to work with. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-ethylurea. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, further studies on the biochemical and physiological effects of this compound could provide insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-ethylurea involves the reaction of 2,5-dimethylphenyl isothiocyanate with ethyl carbamate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

1-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-ethylurea has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that this compound can inhibit tumor growth and reduce inflammation in animal models.

Safety and Hazards

The safety and hazards of thiazole derivatives can vary depending on the specific compound. It’s important to refer to the specific safety data sheet of the compound for accurate information .

properties

IUPAC Name

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-15-13(18)17-14-16-12(8-19-14)11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRZNFYUQYISMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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